7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
“7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the CAS Number: 306979-54-4. It has a molecular weight of 285.31 and its IUPAC name is 7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is C14H15N5O2 . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines, making it a versatile scaffold in drug design .Scientific Research Applications
Antibacterial Activity
The bioisosteric features of 1,2,4-triazole-containing hybrids, such as those related to the structure of interest, demonstrate significant potential in addressing antibiotic resistance. These compounds, acting as potent inhibitors of key bacterial proteins and enzymes, show promising broad-spectrum antibacterial activity against drug-resistant forms of bacteria, including Staphylococcus aureus. The dual or multiple antibacterial mechanisms of action of these hybrids underscore their value in developing novel anti-S. aureus agents (Li & Zhang, 2021).
Fine Organic Synthesis
Amino-1,2,4-triazoles, a related class to the compound of interest, serve as critical raw materials in the fine organic synthesis industry. Their application spans across the production of pharmaceuticals, agricultural products, dyes, high-energy materials, and anti-corrosion additives. The versatility of 3- and 4-amino-1,2,4-triazoles in contributing to the production of a wide array of industrial and medical products highlights the significant role these compounds play in various sectors (Nazarov et al., 2021).
Central Nervous System (CNS) Drug Synthesis
The structural motifs of 1,2,4-triazoles and pyrimidines, closely related to the compound , are identified as promising leads for synthesizing compounds with potential CNS activity. These functional groups are integral in the largest class of organic compounds forming heterocycles that may affect the CNS ranging from depression to convulsion effects (Saganuwan, 2017).
Optical Sensors
Pyrimidine derivatives, which share structural similarities with the compound of interest, have been utilized as exquisite sensing materials due to their capacity to form both coordination and hydrogen bonds. This application underscores the importance of such derivatives in creating optical sensors, demonstrating their broad utility in biological and medicinal applications (Jindal & Kaur, 2021).
Safety and Hazards
Future Directions
The future directions for “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, the discovery of a potent SARS-CoV-2 main protease inhibitor is currently a significant area of research .
Mechanism of Action
Target of Action
The compound “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if it acts as a JAK inhibitor, it could affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially inhibit the JAK-STAT signaling pathway, leading to effects such as reduced inflammation or slowed tumor growth .
Properties
IUPAC Name |
7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(21-11-5-3-4-10(8-11)20-2)12-6-7-16-14-17-13(15)18-19(12)14/h3-9H,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTDCFVEGSHBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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